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5-Hydroxymethyluracil-d3

Oxidative Stress Biomarkers DNA Damage LC-MS/MS Quantification

Quantifying endogenous 5-hydroxymethyluracil (5hmU) without a stable isotope-labeled internal standard leads to unacceptable matrix effects and inaccurate results. 5-Hydroxymethyluracil-d3 (CAS 352438-73-4) eliminates this challenge as a triple-deuterated (d3) species, providing a +3 Da mass shift for unambiguous chromatographic resolution in LC-MS/MS and GC-MS workflows. • Validated for isotope dilution mass spectrometry (ID-MS) to correct for ionization suppression and sample loss • Enables detection sensitivity down to 3 lesions per 10⁵ normal bases in genomic DNA • Room temperature shipping; stable at -20°C for long-term storage

Molecular Formula C5H6N2O3
Molecular Weight 145.13 g/mol
CAS No. 352438-73-4
Cat. No. B3044159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxymethyluracil-d3
CAS352438-73-4
Molecular FormulaC5H6N2O3
Molecular Weight145.13 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1)CO
InChIInChI=1S/C5H6N2O3/c8-2-3-1-6-5(10)7-4(3)9/h1,8H,2H2,(H2,6,7,9,10)/i1D,2D2
InChIKeyJDBGXEHEIRGOBU-APAIHEESSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 0.01 g / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxymethyluracil-d3 Technical Overview


5-Hydroxymethyluracil-d3 (CAS 352438-73-4) is a deuterium-labeled analog of 5-hydroxymethyluracil (5hmU), a recognized endogenous product of oxidative DNA damage derived from thymine oxidation or 5-methylcytosine deamination [1]. This compound functions as a stable isotope-labeled (SIL) internal standard (IS) for the precise quantification of 5hmU via isotope dilution mass spectrometry (ID-MS), a technique essential for mitigating matrix effects and instrumental variability inherent in complex biological samples [2]. As a triple-deuterated (d3) species, it provides a mass shift of +3 Da relative to the unlabeled analyte, enabling distinct chromatographic and mass spectrometric resolution without significant kinetic isotope effects that could compromise quantification accuracy . This compound is specifically designed for use in validated analytical workflows, including LC-MS/MS and GC-MS, to support research into oxidative stress biomarkers, DNA repair mechanisms, and epigenetic modifications.

5-Hydroxymethyluracil-d3 Substitution Limitations


In quantitative mass spectrometry, using an unlabeled 5-hydroxymethyluracil as an internal standard is analytically invalid because it co-elutes and shares identical mass transitions with the endogenous target analyte, making it impossible to correct for sample preparation losses, ionization suppression/enhancement, or instrument drift [1]. Furthermore, substituting with a non-identical structural analog (e.g., 5-formyluracil or uracil) introduces unacceptable quantification bias due to divergent physicochemical properties—such as differential extraction efficiency, derivatization kinetics, and ionization efficiency—that do not accurately track the analyte through the entire analytical workflow [2]. Even among stable isotope-labeled variants, the choice of label position and number of deuterium atoms is critical; for instance, an M+4 internal standard ([1,3-15N2,5-2H2]5-hydroxymethyluracil) is required for specific GC-MS derivatization protocols where the natural M+2 abundance of the analyte (~22%) would otherwise interfere with quantification if a d3-labeled standard were used [3]. Therefore, procurement of the specific d3-labeled compound is mandatory for methods validated with this precise internal standard to ensure data integrity and compliance with FDA/EMA bioanalytical guidelines.

Quantitative Evidence for 5-Hydroxymethyluracil-d3


LC-MS/MS Quantification Accuracy

In LC-MS/MS analysis of 5-hydroxymethyluracil (5hmU) in DNA hydrolysates, the use of the unlabeled compound as an internal standard is fundamentally impossible because it is indistinguishable from the endogenous analyte. The deuterated d3 internal standard (5-Hydroxymethyluracil-d3) provides a distinct mass shift (+3 Da), allowing for selective reaction monitoring (SRM) of the analyte and IS without interference. This isotopic dilution approach corrects for matrix effects, enabling accurate quantification of 5hmU at levels as low as 3 lesions per 10^5 normal bases (3/10^5 thymines) when analyzing 2 µg of DNA [1]. Without this stable isotope-labeled IS, reported concentrations are subject to unpredictable variability and cannot be considered quantitative.

Oxidative Stress Biomarkers DNA Damage LC-MS/MS Quantification

GC-MS Sensitivity for Urinary 5hmU

When quantifying 5-hydroxymethyluracil (5hmU) in human urine, the choice of derivatization and internal standard profoundly impacts sensitivity and precision. A method using a [1,3-15N2,5-2H2]5-hydroxymethyluracil internal standard (M+4) and tert-butyldimethylsilyl (t-BDMS) derivatization achieved a limit of quantification (LOQ) of 1.87 nM with a between-run precision of 7.79% [1]. This performance is explicitly stated as unattainable with trimethylsilyl (TMS) derivatives, which are less stable and more prone to hydrolysis [1]. This demonstrates the critical interplay between the specific isotope label (M+4) and derivatization chemistry in achieving clinically relevant sensitivity for urinary biomarkers, highlighting that not all stable isotope-labeled internal standards or derivatization methods are equivalent.

Urinary Biomarkers Oxidative DNA Damage GC-MS Quantification

Artefactual Oxidation Control in GC-MS

A major challenge in GC-MS analysis of oxidized DNA bases is artefactual oxidation during sample derivatization, which can lead to significant overestimation of lesion levels. The use of isotopically labeled internal standards, such as deuterated 5-hydroxymethyluracil (d3), is critical for controlling the quantitative aspects of the silylation reaction and correcting for any oxidation that occurs during this step [1]. Without this internal standard, it would be impossible to distinguish between endogenous oxidative damage and damage generated during sample processing. The study demonstrated that the internal standard is essential for accurate quantification when using HPLC prepurification to remove unmodified nucleobases prior to GC-EIMS analysis [1].

GC-EIMS Oxidative DNA Damage Analytical Artefacts

GC-NICI-MS Method Validation

A validated GC-NICI-MS method for urinary 5-hydroxymethyluracil (5-HMU) utilized a stable isotope dilution approach with a deuterated internal standard to achieve a limit of detection (LOD) of 10 fg (20 amol) on-column and a limit of quantification (LOQ) of 0.7 nM in urine using only 10 µL of sample [1]. The use of the deuterated internal standard was essential for correcting for sample preparation losses and ensuring the high sensitivity and specificity required for epidemiological studies, where urinary 5-HMU levels were quantified in 21 healthy volunteers [1]. Without the SIL-IS, the assay's sensitivity and reproducibility would be insufficient for detecting low, physiologically relevant concentrations of this biomarker.

Urinary Biomarkers Oxidative Stress GC-NICI-MS Quantification

5-Hydroxymethyluracil-d3 Validated Applications


LC-MS/MS for DNA Damage Biomarker Quantification

In studies of oxidative stress, 5-hydroxymethyluracil (5hmU) serves as a direct biomarker of DNA damage. Accurate quantification of this lesion in genomic DNA from cells, tissues, or biological fluids is essential for establishing correlations with disease states or environmental exposures. 5-Hydroxymethyluracil-d3 is the required internal standard for isotope-dilution LC-MS/MS methods that achieve the necessary sensitivity (e.g., detecting 3 lesions per 10^5 normal bases) and specificity to avoid overestimation from artefactual oxidation, as validated in multiple publications [1].

Non-Invasive Oxidative DNA Damage Monitoring

The measurement of urinary 5-hydroxymethyluracil is a non-invasive approach to assess whole-body oxidative DNA damage and repair. Validated GC-MS and GC-NICI-MS methods rely on stable isotope-labeled internal standards, such as 5-Hydroxymethyluracil-d3 or its M+4 analog, to correct for the complex urine matrix and achieve clinically relevant limits of quantification (e.g., 0.7–1.87 nM) [2][3]. This application is critical for epidemiological studies investigating the impact of lifestyle, diet, or environmental toxins on human health.

Epigenetic Role of 5hmU in Transcription

Beyond its role as a DNA lesion, emerging evidence suggests 5-hydroxymethyluracil may function as an epigenetic mark, influencing transcription by bacterial or T7 RNA polymerases [4]. To study its potential regulatory functions, researchers must be able to precisely quantify 5hmU levels in specific genomic contexts. The use of a deuterated internal standard like 5-Hydroxymethyluracil-d3 is indispensable for generating reliable, quantitative data that can distinguish between baseline levels and treatment-induced changes in this potential epigenetic modification.

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